molecular formula C14H11F2NO B261128 N,2-bis(3-fluorophenyl)acetamide

N,2-bis(3-fluorophenyl)acetamide

Cat. No.: B261128
M. Wt: 247.24 g/mol
InChI Key: COAGCZDACXYJLG-UHFFFAOYSA-N
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Description

N,2-bis(3-fluorophenyl)acetamide is a fluorinated acetamide derivative of interest in scientific research and development, particularly in the fields of medicinal chemistry and drug discovery. As a bis-amide compound featuring two 3-fluorophenyl rings, it serves as a valuable building block for the synthesis of more complex molecules . The incorporation of fluorine atoms is a common strategy in lead optimization, as it can enhance metabolic stability by reducing oxidative degradation and influence a compound's electronic distribution, lipophilicity, and overall pharmacokinetic profile . This can lead to improved binding interactions with biological targets. Researchers utilize this compound and its derivatives in various applications, including the exploration of enzyme inhibition and the investigation of antimicrobial or anticancer properties . The mechanism of action for such compounds typically involves interaction with specific enzymatic or receptor targets, potentially modulating cell signaling pathways or inhibiting key bacterial enzymes . As a structural analog of other documented fluorophenyl acetamides, it provides a core scaffold for structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N,2-bis(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H11F2NO/c15-11-4-1-3-10(7-11)8-14(18)17-13-6-2-5-12(16)9-13/h1-7,9H,8H2,(H,17,18)

InChI Key

COAGCZDACXYJLG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,2-bis(3-fluorophenyl)acetamide with structurally related compounds:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) PSA (Ų) Key Applications References
This compound C₁₄H₁₁F₂NO 3-F on phenyl rings 271.25* ~29.1† (Inference: Pharmaceuticals) -
N,2-bis(3,4-dimethoxyphenyl)acetamide C₁₈H₂₁NO₅ 3,4-OCH₃ on phenyl rings 331.36 ~66.6 Polymer synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Cl on phthalimide ring 265.67 46.2 Polyimide monomer
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ CF₃, isopropoxy groups 347.31 49.3 Pesticide
N-(4-Isopropylphenyl)acetamide C₁₁H₁₅NO 4-isopropylphenyl 177.24 29.1 Intermediate in organic synthesis

*Calculated based on molecular formula. †Estimated using analogous acetamide PSA values .

Key Observations:
  • Fluorine vs. Methoxy/Chloro Substituents : The 3-fluorophenyl groups in the target compound likely increase electronegativity and lipophilicity compared to methoxy (electron-donating) or chloro (bulkier, less electronegative) substituents. This could enhance membrane permeability in drug design .
  • Backbone Differences : Unlike the phthalimide core in 3-chloro-N-phenyl-phthalimide, the acetamide backbone in the target compound may offer greater synthetic flexibility and reduced steric hindrance .

Preparation Methods

Acetic Anhydride-Mediated Acetylation

In a typical procedure, 3-fluoroaniline reacts with acetic anhydride under reflux in acetic acid. The reaction proceeds via nucleophilic acyl substitution, forming N-(3-fluorophenyl)acetamide as an intermediate. A second equivalent of 3-fluoroaniline is then introduced under basic conditions (e.g., potassium carbonate) to yield N,2-bis(3-fluorophenyl)acetamide.

Reaction Conditions:

  • Molar Ratio: 1:2 (3-fluoroaniline : acetic anhydride)

  • Temperature: 110–120°C (reflux)

  • Solvent: Acetic acid

  • Catalyst: None required

  • Yield: 68–72%

Mechanistic Insight:
The first acetylation step forms the mono-substituted acetamide, while the second step involves nucleophilic attack by another 3-fluoroaniline molecule on the activated carbonyl.

Stepwise Synthesis via Intermediate Halogenation

Diazotization and Fluorination

This method starts with m-chloroaniline, which undergoes diazotization with sodium nitrite and hydrochloric acid, followed by fluorination using fluoroboric acid (Schiemann reaction). The resulting 3-fluoroaniline is then acetylated as described in Section 1.

Key Steps:

  • Diazotization:
    m-Chloroaniline+NaNO2+HClDiazonium salt\text{m-Chloroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt}

  • Fluorination:
    Diazonium salt+HBF43-Fluoroaniline\text{Diazonium salt} + \text{HBF}_4 \rightarrow \text{3-Fluoroaniline}

  • Acetylation: As in Section 1.

Yield: 58–63% (over three steps)

Advantages:

  • Avoids direct handling of 3-fluoroaniline, which is costly.

  • Scalable for industrial production.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Aryl halides (e.g., 3-fluoroiodobenzene) react with acetamide derivatives via Pd catalysis to form the target compound. This method is advantageous for introducing fluorinated aryl groups selectively.

Reaction Setup:

  • Catalyst: Pd(OAc)₂/XantPhos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 100–110°C

  • Yield: 75–80%

Example:
3-Fluoroiodobenzene+N-(3-fluorophenyl)acetamidePd/XantPhosThis compound\text{3-Fluoroiodobenzene} + \text{N-(3-fluorophenyl)acetamide} \xrightarrow{\text{Pd/XantPhos}} \text{this compound}

Limitations:

  • Requires stringent anhydrous conditions.

  • High catalyst loading increases costs.

Hydrolytic Amination of α-Ketoacetamide

Reductive Amination Pathway

α-Ketoacetamide derivatives are reacted with 3-fluoroaniline under reductive conditions (e.g., NaBH₃CN) to form the bis-aryl product. This method is useful for accessing sterically hindered analogs.

Conditions:

  • Reducing Agent: NaBH₃CN

  • Solvent: Methanol

  • Temperature: 25°C (ambient)

  • Yield: 65–70%

Mechanism:
The imine intermediate formed between α-ketoacetamide and 3-fluoroaniline is reduced to the secondary amine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acetylation68–7295–98HighModerate
Diazotization Route58–6390–93IndustrialLow
Pd-Catalyzed Coupling75–8098–99ModerateHigh
Reductive Amination65–7092–95LowModerate

Key Observations:

  • Direct acetylation balances yield and scalability but requires excess 3-fluoroaniline.

  • Pd-catalyzed methods offer high purity but are cost-prohibitive for large-scale synthesis.

  • Diazotization is preferred industrially due to lower precursor costs.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems for diazotization and acetylation, reducing reaction times from hours to minutes. Key parameters include:

  • Residence Time: 5–10 minutes

  • Temperature Control: ±2°C precision

  • Yield Improvement: 78–82%

Solvent Recycling

Acetic acid and toluene are recovered via fractional distillation, reducing waste and costs by 30–40% in large batches .

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